UCB-9260 is a small molecule compound developed primarily for its ability to inhibit tumor necrosis factor (TNF) signaling, which plays a crucial role in inflammatory processes and autoimmune diseases. The compound is a derivative of benzimidazole and incorporates a pyrazole moiety, specifically designed to interact with TNF receptors and modulate their activity. UCB-9260 has shown promise in preclinical studies as a therapeutic agent in conditions characterized by excessive TNF signaling.
UCB-9260 was synthesized as part of a research initiative aimed at identifying small molecules that can selectively inhibit TNF signaling pathways. It belongs to a class of compounds that target cytokine receptors, specifically focusing on the inhibition of TNF receptor interactions. This compound is classified under therapeutic agents targeting inflammatory pathways, particularly those involved in autoimmune diseases.
The synthesis of UCB-9260 involves several key steps:
The molecular weight of UCB-9260 is approximately 424.21 g/mol, with a chemical formula of C26H26N5O .
UCB-9260's molecular structure includes a benzimidazole core substituted with a pyrazole group and a pyridine moiety. The structural formula can be represented as follows:
Key spectral data obtained during synthesis include:
UCB-9260 has been evaluated for its ability to disrupt TNF-TNF receptor interactions. In vitro studies have demonstrated that it effectively inhibits TNF-dependent cytotoxicity in cell lines, with an IC50 value around 116 nM for human TNF . The compound's mechanism involves stabilizing an asymmetric form of TNF, thereby preventing the receptor aggregation necessary for signal transduction.
The compound's interaction with TNF alters the equilibrium constants for receptor binding events, indicating that UCB-9260 reduces the affinity of receptor-receptor interactions critical for network assembly .
UCB-9260 functions by binding to TNF and altering its conformation, which inhibits its ability to interact with its receptors effectively. This binding stabilizes a transient state of TNF that is less capable of forming aggregates necessary for signal propagation. Studies have shown that UCB-9260 delays the onset of receptor aggregation until higher concentrations are reached, thus providing insight into its potential therapeutic effects against conditions driven by excessive TNF signaling .
UCB-9260 exhibits several notable physical and chemical properties:
UCB-9260 has potential applications in various fields:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4